methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLHXWFXDADDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590805 | |
| Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292070-01-0 | |
| Record name | Methyl 6-amino-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction and Cyclization Steps
A representative route begins with 2-nitroaniline, which is reduced to benzene-1,2-diamine. This intermediate undergoes cyclization with suitable reagents to form the benzimidazole nucleus.
- For example, 2-nitroaniline is reduced to benzene-1,2-diamine using zinc dust and hydrazinium monoformate, yielding the diamine intermediate.
- Cyclization is then performed using reagents like carbon disulfide (CS2) to form 1H-benzo[d]imidazole-2-thiol derivatives, which can be further manipulated to introduce amino groups at the 5-position.
This method yields intermediates such as 5-amino-1H-benzo[d]imidazole-2-thiol, which can be converted to the desired methyl ester derivative after further transformations.
Esterification and Functional Group Introduction
The carboxylate methyl ester group at position 2 is introduced typically by esterification of the corresponding carboxylic acid or by using methylated starting materials.
- The this compound hydrochloride form can be obtained by treating the free base with hydrochloric acid.
- The esterification can be achieved by standard methods such as Fischer esterification or by using methylating agents under appropriate conditions.
Summary Table of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield/Conversion | Notes |
|---|---|---|---|
| Reduction of 2-nitroaniline | Zn dust, hydrazinium monoformate | ~82% | Produces benzene-1,2-diamine |
| Cyclization to benzimidazole | CS2 or similar cyclizing agents | High | Forms benzimidazole-2-thiol intermediates |
| Reduction of nitro to amino | Standard reduction methods | High | Converts 5-nitro to 5-amino group |
| Esterification | Fischer esterification or methylating agents | Variable | Produces methyl ester at position 2 |
| Amide coupling (related) | DMTMM, TCFH in aqueous micellar media | >97% conversion | Environmentally friendly, mild conditions |
Detailed Research Findings
- The synthesis of 5-amino-1H-benzo[d]imidazole derivatives involves careful control of reduction and cyclization steps to maintain functional group integrity.
- Spectroscopic analyses (1H NMR, 13C NMR, ESI-HRMS) confirm the structure and purity of intermediates and final products in reported studies.
- Recent advances emphasize green chemistry approaches, such as aqueous micellar catalysis for amide bond formation, which may be applicable to benzimidazole carboxylate derivatives.
- The choice of activating agents significantly affects the efficiency of coupling reactions, with DMTMM and TCFH offering superior performance in water-based systems.
Chemical Reactions Analysis
Types of Reactions: methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
MABIC exhibits a range of pharmaceutical applications, primarily due to its structural properties which facilitate interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that MABIC derivatives possess significant anticancer properties. For instance, a derivative known as methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has shown selective toxicity towards aggressive breast cancer cells (MDA-MB-231) while sparing normal cells in both in vitro and in vivo studies . The mechanism involves the inhibition of mitotic proteins, which are crucial for cell division, thereby hindering cancer cell proliferation.
Anti-inflammatory and Analgesic Properties
MABIC has been investigated for its anti-inflammatory and analgesic effects. Studies indicate that certain derivatives of MABIC exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response . This suggests potential use in treating conditions associated with inflammation and pain.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that MABIC derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Mechanistic Insights
Understanding the mechanisms through which MABIC exerts its biological effects is crucial for optimizing its applications.
Interaction with Biological Macromolecules
MABIC's benzoimidazole core allows it to interact effectively with biological macromolecules, influencing pathways involved in disease processes. Its dual functionality as both an amino and carboxylate group enhances its reactivity and biological activity compared to simpler analogs .
Molecular Docking Studies
Molecular docking studies have provided insights into how MABIC binds to target proteins, such as COX enzymes. These studies help elucidate the binding affinities and interactions at the molecular level, guiding further modifications to enhance efficacy .
Case Studies and Research Findings
Several case studies highlight the diverse applications of MABIC:
Synthesis and Structural Variants
The synthesis of MABIC typically involves multi-step chemical reactions that can yield various derivatives with modified biological activities. For example, different substitution patterns on the benzoimidazole core can lead to compounds with enhanced selectivity or potency against specific targets .
Mechanism of Action
The mechanism of action of methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate and analogous compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity Amino and Ester Groups: The 5-amino and 2-ester groups in the target compound enhance its solubility and reactivity in nucleophilic substitutions, making it a preferred intermediate for drug synthesis compared to halogenated analogs like 4-bromo-5-methoxy derivatives, which exhibit lower solubility . Halogenation: Compounds such as methyl 6-amino-7-fluoro-... and 5,6-dichloro-...
Salt Forms and Stability The hydrochloride salt form of the target compound (purity ≥99%) offers enhanced stability and shelf-life compared to neutral analogs like ethyl 4-(5-amino-1-methyl-...), which may require stringent storage conditions .
Pharmacological Potential While the target compound is primarily used as an intermediate, halogenated derivatives (e.g., 5,6-dichloro-...) have shown direct antimicrobial activity in studies, highlighting the role of substituents in bioactivity .
Synthetic Versatility
- The ethyl ester derivative () features a longer alkyl chain, which may improve membrane permeability but complicates synthetic scalability compared to the methyl ester .
Performance in Research Settings
- Purity and Analytical Confirmation : High-purity batches (≥99%) of the hydrochloride salt are validated via HPLC and ¹H NMR, ensuring reliability in sensitive applications like crystallography (e.g., SHELX-refined structures) .
- Environmental and Health Considerations : Unlike environmentally persistent free radicals (EPFRs) studied in indoor PM (), the target compound’s stability and low volatility minimize environmental persistence risks .
Biological Activity
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate (MABIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
MABIC has the molecular formula and a molecular weight of approximately 178.19 g/mol. It features a benzoimidazole core, which is pivotal for its interaction with biological targets. The compound is characterized by the presence of an amino group and an ester group, which contribute to its reactivity and solubility in biological systems.
The biological activity of MABIC is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, enhancing its binding affinity to biological macromolecules.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may modulate enzyme activities and influence biochemical pathways.
These interactions suggest that MABIC could potentially affect various physiological processes, including enzyme regulation and signal transduction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of MABIC and its derivatives. For instance:
- In Vitro Studies : MABIC has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating benzimidazole derivatives, compounds similar to MABIC exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against various bacterial strains, outperforming standard antibiotics like ampicillin and chloramphenicol .
- Fungal Activity : MABIC derivatives have also demonstrated antifungal properties, with MIC values indicating efficacy against Candida albicans and other fungal pathogens .
Anticancer Activity
MABIC's potential as an anticancer agent has been explored in several studies:
- Cell Viability Reduction : Research indicates that MABIC can reduce cell viability in breast cancer cell lines (e.g., MDA-MB-231) through mechanisms involving DNA intercalation and topoisomerase inhibition .
- Inhibition of Tumor Growth : Compounds derived from the benzoimidazole framework have shown significant inhibitory effects on tumor growth in preclinical models, suggesting that MABIC could be a candidate for further development in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of MABIC, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate | C₉H₉N₃O₂ | Different position of amino group |
| Methyl 1H-benzo[d]imidazole-2-carboxylate | C₉H₉N₃O₂ | Lacks amino substitution |
| Methyl benzimidazole-2-carboxylate | C₉H₉N₃O₂ | Simplified structure without amino group |
MABIC's specific placement of functional groups enhances its biological activity compared to simpler analogs, providing diverse reactivity options that are not present in related compounds.
Case Studies
- Antibacterial Efficacy : In a study conducted by Padalkar et al., various benzimidazole derivatives were synthesized and tested for their antibacterial properties. Among these derivatives, one closely related to MABIC exhibited an MIC value significantly lower than conventional antibiotics against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : A study by Oksuzoglu et al. evaluated a series of benzimidazole derivatives for their anticancer activity. The results indicated that compounds with similar structures to MABIC effectively inhibited cell proliferation in breast cancer models, showcasing their potential as therapeutic agents .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic ring integrity .
- Infrared Spectroscopy (IR) : Identifies functional groups like -NH (stretch ~3400 cm) and ester C=O (stretch ~1700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) by resolving residual precursors or byproducts .
- X-ray Crystallography : Resolves 3D molecular conformation, critical for docking studies .
How can researchers resolve contradictions in reported biological activities of structurally similar benzoimidazole derivatives?
Advanced Research Question
Discrepancies often arise from variations in substituent placement or assay conditions. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) Analysis : Systematically map substituent effects (e.g., -Cl vs. -CH) on activity using bioassay data from derivatives .
- In-Silico Docking : Predict binding modes with targets (e.g., EGFR) to explain potency differences. For example, electron-withdrawing groups may enhance hydrogen bonding in active sites .
- Validation via In-Vitro Assays : Replicate studies under standardized conditions (e.g., MTT assays for cytotoxicity) to isolate structural contributions .
What computational strategies are effective in predicting the binding affinity of this compound with target proteins like EGFR?
Advanced Research Question
- Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., EGFR PDB: 1M17). Focus on key residues like Lys745 and Thr790 for free energy calculations .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) to identify conformational shifts affecting affinity .
- ADMET Prediction (SwissADME, pkCSM) : Evaluate pharmacokinetic properties (e.g., LogP, bioavailability) to prioritize derivatives for synthesis .
What are the typical applications of this compound in medicinal chemistry research?
Basic Research Question
- Kinase Inhibition : Acts as a scaffold for EGFR inhibitors due to its planar aromatic structure, which facilitates ATP-binding pocket interactions .
- Antimicrobial Development : Structural analogs show activity against Gram-positive bacteria via membrane disruption .
- Prodrug Design : The ester group enables hydrolysis to active carboxylic acid metabolites in vivo .
How can the pharmacokinetic properties of this compound be optimized through structural modifications?
Advanced Research Question
- Bioisosteric Replacement : Substitute the methyl ester with trifluoromethyl to enhance metabolic stability .
- Amino Group Derivatization : Introduce acetyl or sulfonyl groups to modulate solubility and reduce hepatic clearance .
- Hybridization with Pharmacophores : Merge with triazole or thiazole moieties to improve target selectivity and oral bioavailability .
What experimental designs are recommended for assessing the cytotoxicity of this compound in cancer cell lines?
Basic Research Question
- Dose-Response Assays : Use MTT or resazurin assays across concentrations (0.1–100 µM) in EGFR-overexpressing lines (e.g., A549, HeLa) .
- Control Compounds : Include reference inhibitors (e.g., gefitinib) to benchmark activity .
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) to elucidate mechanisms .
How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- Steric Effects : Bulky groups at the 5-amino position hinder nucleophilic attack at the 2-carboxylate, reducing ester hydrolysis rates .
- Electronic Effects : Electron-donating groups (e.g., -OCH) on the benzimidazole ring enhance resonance stabilization, favoring electrophilic substitution at the 4-position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
